molecular formula C13H15NO2 B1464387 2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid CAS No. 1249580-60-6

2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid

Cat. No.: B1464387
CAS No.: 1249580-60-6
M. Wt: 217.26 g/mol
InChI Key: SCCVCRPQMNEQDP-UHFFFAOYSA-N
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Description

2-{2-Azabicyclo[221]heptan-2-yl}benzoic acid is a complex organic compound featuring a bicyclic structure with a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid apart is its specific bicyclic structure combined with a benzoic acid moiety. This unique combination provides distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(16)11-3-1-2-4-12(11)14-8-9-5-6-10(14)7-9/h1-4,9-10H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCVCRPQMNEQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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